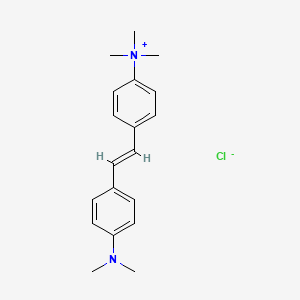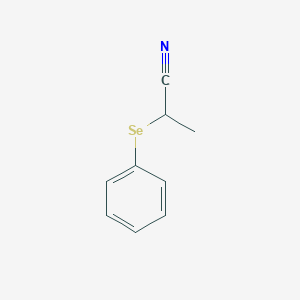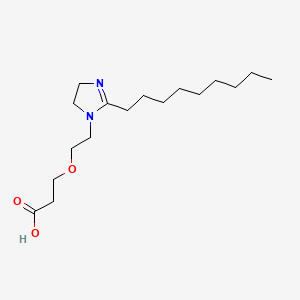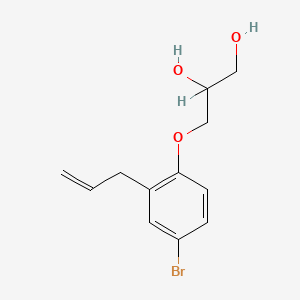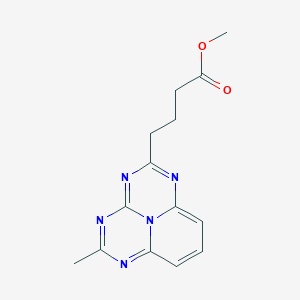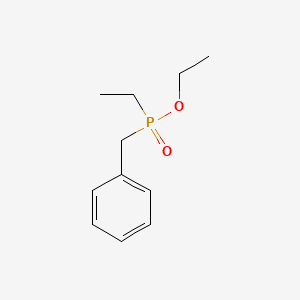![molecular formula C18H22Cl4OSi2 B14500149 1,3-Dichloro-1,3-bis[2-(2-chlorophenyl)ethyl]-1,3-dimethyldisiloxane CAS No. 63184-33-8](/img/structure/B14500149.png)
1,3-Dichloro-1,3-bis[2-(2-chlorophenyl)ethyl]-1,3-dimethyldisiloxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dichloro-1,3-bis[2-(2-chlorophenyl)ethyl]-1,3-dimethyldisiloxane is a chemical compound that belongs to the class of organosilicon compounds It is characterized by the presence of silicon atoms bonded to organic groups, specifically chlorophenyl and chloromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dichloro-1,3-bis[2-(2-chlorophenyl)ethyl]-1,3-dimethyldisiloxane typically involves the reaction of chlorophenyl ethyl silanes with chloromethyl silanes under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a platinum-based catalyst, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is typically carried out in batch reactors or continuous flow reactors to ensure consistent quality and efficiency. The final product is purified using techniques such as distillation or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
1,3-Dichloro-1,3-bis[2-(2-chlorophenyl)ethyl]-1,3-dimethyldisiloxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the chlorinated groups to hydrogenated groups.
Substitution: The chlorine atoms can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like Grignard reagents or organolithium compounds are employed for substitution reactions.
Major Products
The major products formed from these reactions include silanols, siloxanes, and various substituted organosilicon compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1,3-Dichloro-1,3-bis[2-(2-chlorophenyl)ethyl]-1,3-dimethyldisiloxane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in medical devices.
Industry: It is used in the production of specialty polymers, coatings, and adhesives due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1,3-Dichloro-1,3-bis[2-(2-chlorophenyl)ethyl]-1,3-dimethyldisiloxane involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, potentially inhibiting or modifying their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1,1-Dichloro-2,2-bis(p-chlorophenyl)ethane: Similar in structure but differs in the presence of silicon atoms.
Dichlorodiphenyldichloroethane (DDD): Shares chlorinated phenyl groups but lacks the silicon component.
Uniqueness
1,3-Dichloro-1,3-bis[2-(2-chlorophenyl)ethyl]-1,3-dimethyldisiloxane is unique due to the presence of silicon atoms, which impart distinct chemical properties such as increased thermal stability and resistance to oxidation. This makes it particularly valuable in applications requiring durable and stable materials.
Properties
CAS No. |
63184-33-8 |
|---|---|
Molecular Formula |
C18H22Cl4OSi2 |
Molecular Weight |
452.3 g/mol |
IUPAC Name |
chloro-[chloro-[2-(2-chlorophenyl)ethyl]-methylsilyl]oxy-[2-(2-chlorophenyl)ethyl]-methylsilane |
InChI |
InChI=1S/C18H22Cl4OSi2/c1-24(21,13-11-15-7-3-5-9-17(15)19)23-25(2,22)14-12-16-8-4-6-10-18(16)20/h3-10H,11-14H2,1-2H3 |
InChI Key |
MGCJMXRCBQOZHA-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](CCC1=CC=CC=C1Cl)(O[Si](C)(CCC2=CC=CC=C2Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


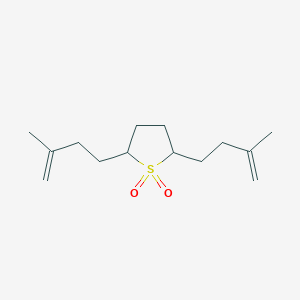
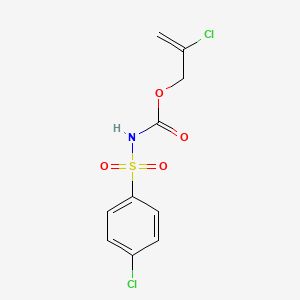
![[Phenyl(phosphorososulfanyl)methyl]benzene](/img/structure/B14500076.png)
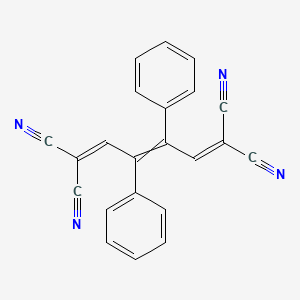
![4-[(Methanesulfonyl)methyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14500083.png)

